4-シクロプロピルピロリジン-3-カルボニトリル

説明

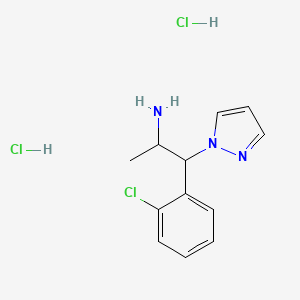

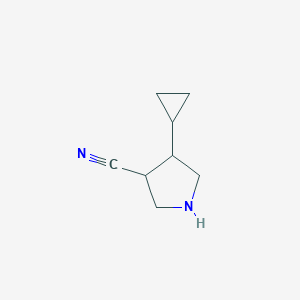

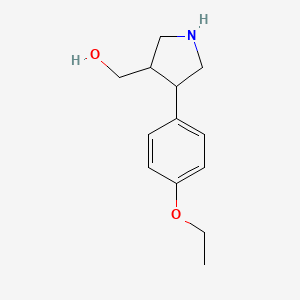

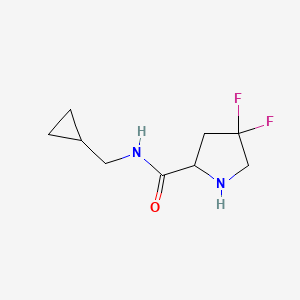

“4-Cyclopropylpyrrolidine-3-carbonitrile” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for treating human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “4-Cyclopropylpyrrolidine-3-carbonitrile”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “4-Cyclopropylpyrrolidine-3-carbonitrile” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学的研究の応用

医薬品化学

4-シクロプロピルピロリジン-3-カルボニトリル: は、多くの生物活性化合物に共通する特徴であるピロリジン環のために、医薬品化学において注目される化合物です . ピロリジン骨格は、薬理学的な空間を効率的に探索し、立体化学に貢献し、分子設計における3次元的なカバレッジを提供する能力で知られています . この化合物は、抗癌剤、抗菌剤、CNS標的剤など、潜在的な治療用途を有する誘導体を生成するために使用できます。

創薬

創薬において、4-シクロプロピルピロリジン-3-カルボニトリルに見られるピロリジン環は、汎用性の高い骨格として機能します。 立体異性体と置換基の配向を変化させることで、様々な生物学的プロファイルを有する新規化合物を生成することができ、これはエナンチオ選択的タンパク質への結合様式に影響を与える可能性があります . この適応性により、特定の標的選択性を有する新規薬物候補を開発するための貴重なツールとなっています。

農薬化学

4-シクロプロピルピロリジン-3-カルボニトリルの農業における具体的な用途は直接言及されていませんが、ピロリジン誘導体は、除草剤や殺虫剤としての潜在的な用途についてよく調べられています。 ピロリジン環が提供する構造的多様性により、農業害虫に対する新しい作用機序を有する化合物の開発につながる可能性があります .

材料科学

4-シクロプロピルピロリジン-3-カルボニトリルの一部であるピロリジン環は、独自の特性を持つ新しい材料の開発に貢献する可能性があります。 材料科学では、このような複素環式化合物は、耐久性の向上や特殊な導電性など、特定の特性を持つポリマーやその他の複雑な材料を作成するために使用できます .

分析化学

分析化学では、4-シクロプロピルピロリジン-3-カルボニトリルの誘導体は、様々なアッセイにおける標準品または試薬として使用できます。 この化合物の独特の化学構造は、生物学的分子の検出または定量化のための分析方法の開発を支援できます .

バイオテクノロジー

4-シクロプロピルピロリジン-3-カルボニトリルのピロリジンコアは、酵素阻害または活性化などのバイオテクノロジーアプリケーションにおいて役割を果たす可能性があり、これは高度な植物バイオテクノロジーや光合成の最適化などのプロセスにおいて重要となる可能性があります .

環境影響研究

4-シクロプロピルピロリジン-3-カルボニトリルなどの化合物は、TRACIなどのツールを使用して環境影響を評価できます。TRACIは、化学物質が様々な環境影響カテゴリに与える潜在的な影響を評価するのに役立ちます .

製薬研究

製薬研究では、ピロリジン環は様々な薬物の合成における重要な要素です。 ピロリジン構造を改変する能力により、溶解性、有効性、薬物動態など、治療上の成功に不可欠な薬物の特性を最適化できます .

将来の方向性

作用機序

are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

Pyrrolidine derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

生化学分析

Biochemical Properties

4-Cyclopropylpyrrolidine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with pyruvate dehydrogenase kinase 1 (PDHK1), inhibiting its protein stabilization . This interaction is crucial as PDHK1 is involved in the regulation of glycolysis, a fundamental metabolic pathway. By inhibiting PDHK1, 4-Cyclopropylpyrrolidine-3-carbonitrile can modulate energy metabolism in cells, impacting various biochemical processes.

Cellular Effects

The effects of 4-Cyclopropylpyrrolidine-3-carbonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit cell proliferation and glycolysis in bladder cancer cells by destabilizing PDHK1 . This inhibition leads to reduced glucose uptake and lactate production, thereby affecting the Warburg effect, a characteristic metabolic feature of cancer cells. Additionally, 4-Cyclopropylpyrrolidine-3-carbonitrile can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 4-Cyclopropylpyrrolidine-3-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with PDHK1 is a prime example, where it inhibits the enzyme’s activity by preventing its stabilization . This inhibition disrupts the glycolytic pathway, leading to altered cellular metabolism. Furthermore, 4-Cyclopropylpyrrolidine-3-carbonitrile may also interact with other enzymes and proteins, either inhibiting or activating them, thereby influencing various biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cyclopropylpyrrolidine-3-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on PDHK1 over extended periods, leading to sustained alterations in cellular metabolism . The compound’s stability may vary under different experimental conditions, affecting its efficacy and potency.

Dosage Effects in Animal Models

The effects of 4-Cyclopropylpyrrolidine-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth by targeting PDHK1 . At higher doses, the compound could potentially cause toxic or adverse effects, impacting overall cellular function and health. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

4-Cyclopropylpyrrolidine-3-carbonitrile is involved in several metabolic pathways, primarily influencing glycolysis through its interaction with PDHK1 . By inhibiting PDHK1, the compound reduces the conversion of pyruvate to lactate, thereby altering the metabolic flux within cells. This inhibition can lead to changes in metabolite levels, affecting overall cellular metabolism. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of 4-Cyclopropylpyrrolidine-3-carbonitrile within cells and tissues are crucial for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 4-Cyclopropylpyrrolidine-3-carbonitrile can accumulate in specific compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Cyclopropylpyrrolidine-3-carbonitrile plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound’s interaction with PDHK1 may occur in the cytoplasm, where it exerts its inhibitory effects on glycolysis. Additionally, the compound’s localization can influence its interactions with other biomolecules, further modulating its biochemical and cellular effects.

特性

IUPAC Name |

4-cyclopropylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-3-7-4-10-5-8(7)6-1-2-6/h6-8,10H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZGTYRBLVHMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNCC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)

![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)

![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)